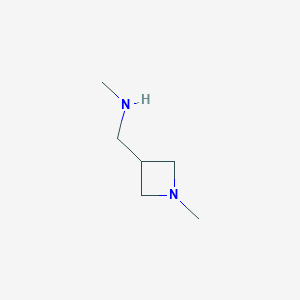

N-Methyl-(1-methylazetidin-3-YL)methanamine

CAS No.: 864350-83-4

Cat. No.: VC3816479

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864350-83-4 |

|---|---|

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | N-methyl-1-(1-methylazetidin-3-yl)methanamine |

| Standard InChI | InChI=1S/C6H14N2/c1-7-3-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | LPXOXONOLFNMPX-UHFFFAOYSA-N |

| SMILES | CNCC1CN(C1)C |

| Canonical SMILES | CNCC1CN(C1)C |

Introduction

Chemical Structure and Nomenclature

Structural Features

N-Methyl-(1-methylazetidin-3-yl)methanamine consists of an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—substituted at the 1-position with a methyl group and at the 3-position with a methanamine () moiety . The compact azetidine scaffold imports rigidity, while the methyl and methanamine groups influence electronic and steric properties, modulating reactivity and intermolecular interactions.

Key Structural Attributes:

-

Azetidine Ring: Confers strain due to its small ring size, enhancing reactivity in ring-opening reactions .

-

Methyl Group (1-position): Increases hydrophobicity and steric hindrance, potentially affecting binding to biological targets.

-

Methanamine Side Chain (3-position): Provides a primary amine functional group, enabling hydrogen bonding and salt formation .

Systematic Nomenclature

The IUPAC name, N-methyl-1-(1-methylazetidin-3-yl)methanamine, reflects the substitution pattern. Alternative names include N,1-Dimethyl-3-azetidinemethanamine and methyl[(1-methylazetidin-3-yl)methyl]amine .

Synthesis and Production

Industrial-Scale Production

Optimizations for large-scale synthesis may involve:

-

Continuous Flow Reactors: To enhance heat transfer and reduce side reactions.

-

Green Chemistry Principles: Solvent-free conditions or aqueous media to minimize waste.

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 114.19 g/mol | |

| Density | 0.889 g/cm³ | |

| Boiling Point | 130.5°C at 760 mmHg | |

| Flash Point | 29.8°C | |

| LogP (Partition Coefficient) | -0.20 | |

| Polar Surface Area | 6.48 Ų |

The compound’s low logP value indicates moderate hydrophilicity, suggesting solubility in polar solvents like water or ethanol . Its low flash point classifies it as flammable, necessitating storage in inert atmospheres.

Spectroscopic Data

-

NMR (CDCl₃): Signals at δ 2.8–3.1 ppm (N–CH₃), δ 2.5–2.7 ppm (azetidine CH₂), and δ 1.4–1.6 ppm (ring CH₂) .

-

IR (KBr): Stretches at 3300 cm⁻¹ (N–H), 2800 cm⁻¹ (C–H), and 1450 cm⁻¹ (C–N) .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Flammability | H226 | Store away from ignition sources |

| Skin Corrosion/Irritation | H314 | Use gloves and face shields |

| Respiratory Irritation | H335 | Employ fume hoods |

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The azetidine scaffold is utilized to improve pharmacokinetic profiles of drug candidates.

-

Peptide Mimetics: Serves as a conformationally restricted proline analog .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume